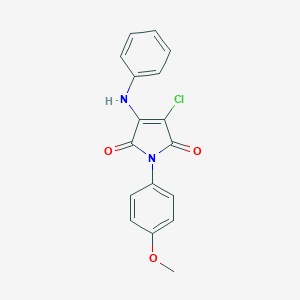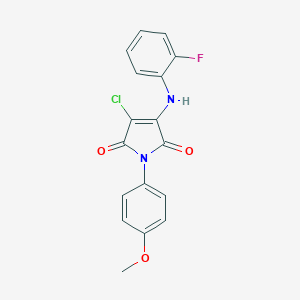![molecular formula C12H12N2OS2 B380246 4-oxo-3,5,6,7-tetrahidro-4H-ciclopenta[4,5]tieno[2,3-d]pirimidin-2-il alil sulfuro CAS No. 315239-10-2](/img/structure/B380246.png)
4-oxo-3,5,6,7-tetrahidro-4H-ciclopenta[4,5]tieno[2,3-d]pirimidin-2-il alil sulfuro
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(allylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one” is a derivative of thienopyrimidine . Thienopyrimidines are an important class of chemical compounds with diverse biological activities . They are structural analogs of purines and have been widely represented in medicinal chemistry .
Synthesis Analysis
Thienopyrimidines can be synthesized from available starting materials according to convenient synthetic procedures . For instance, 3-amino-4-cyano-2-thiophenecarboxamides were used as versatile synthons for the preparation of thieno[3,2-d]pyrimidines . The reaction of corresponding 2-aminothiophene-3-carboxamide derivatives and appropriate iminoester hydrochlorides under suitable conditions can also lead to the synthesis of thienopyrimidines .Molecular Structure Analysis
The molecular structure of thienopyrimidines can be elucidated through diverse spectroscopy analyses such as Infrared (IR), Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and elemental analyses . For example, the IR spectra of thieno[3,2-d]pyrimidin-4-ones revealed the disappearance of NH2/NH bands of the precursor thiophene derivatives .Chemical Reactions Analysis
Thienopyrimidines can undergo various chemical reactions. For instance, heating thiophene-2-carboxamides in formic acid afforded thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produced the β-keto amides .Aplicaciones Científicas De Investigación
Desarrollo de agentes anticancerígenos
Los derivados de tienopirimidina, incluido nuestro compuesto de interés, han sido ampliamente estudiados por sus propiedades anticancerígenas. Son estructuralmente análogos a las purinas, lo que los hace importantes en química medicinal. Estos compuestos pueden inhibir varias enzimas y vías involucradas en la proliferación de células cancerosas, como las proteincinasas (PK), que son cruciales para la comunicación celular y a menudo implicadas en la oncogenia . La inhibición de PK y otros objetivos como las topoisomerasas, la polimerización de tubulina y la desacetilasa de histonas (HDAC) es una estrategia prometedora en el desarrollo de fármacos anticancerígenos .
Inhibición enzimática para la terapia del cáncer
Investigaciones recientes han sintetizado derivados de tienopirimidina como inhibidores de las fosfoinositido 3-quinasas (PI3K), que desempeñan un papel importante en el crecimiento y la supervivencia celular. Estos inhibidores han mostrado actividad contra varias isoformas de PI3K y han demostrado actividad anticancerígena contra un panel de líneas celulares cancerosas . Esto sugiere que nuestro compuesto podría servir como una estructura principal para el desarrollo de nuevos inhibidores de PI3K.
Investigación sobre enfermedades neurodegenerativas
Los compuestos con el andamiaje de tienopirimidina se han explorado como posibles agentes terapéuticos para los trastornos neurodegenerativos. Por ejemplo, se han utilizado para desarrollar inhibidores de la Fosfodiesterasa 10A (PDE10A), un objetivo para el tratamiento de enfermedades como Huntington y Parkinson . Las características estructurales de las tienopirimidinas las hacen adecuadas para cruzar la barrera hematoencefálica, lo que es esencial para los fármacos del sistema nervioso central.
Actividad antimicrobiana
Los derivados de tienopirimidina también han mostrado promesa en la actividad antimicrobiana. Los estudios han informado sobre la síntesis de nuevos derivados con propiedades antibacterianas y antifúngicas significativas, lo que sugiere que nuestro compuesto podría ser un precursor para el desarrollo de nuevos agentes antimicrobianos .
Síntesis de fármacos antivirales
El núcleo de tienopirimidina se ha incorporado a agentes antivirales. Su similitud estructural con los nucleósidos lo convierte en un candidato interesante para la síntesis de nuevos fármacos antivirales, particularmente como análogos de nucleósidos acíclicos .
Diversidad farmacológica
La versatilidad de los derivados de tienopirimidina se extiende a una amplia gama de actividades farmacológicas. Se han asociado con propiedades depresoras del SNC, analgésicas, antiinflamatorias y antibacterianas. Esta diversidad indica que nuestro compuesto podría modificarse para mejorar estos efectos para diversas aplicaciones terapéuticas .
Biología química y transducción de señales
En biología química, las tienopirimidinas se pueden utilizar para estudiar las vías de transducción de señales. Debido a su capacidad de interactuar con enzimas como las quinasas, pueden servir como herramientas para diseccionar procesos celulares complejos y comprender las bases moleculares de las enfermedades .
Diseño y descubrimiento de fármacos
Por último, el núcleo de tienopirimidina es un andamiaje valioso en el descubrimiento de fármacos. Sus características isoelectrónicas con las purinas lo convierten en una característica atractiva para el diseño de fármacos farmacéuticos. Al modificar el núcleo de tienopirimidina, los investigadores pueden crear compuestos con perfiles mejorados de selectividad, eficacia y seguridad para diversas áreas terapéuticas
Mecanismo De Acción
Target of Action
The primary targets of 2-(allylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one are protein kinases (PKs) . PKs are enzymes that play key roles in several signal transduction pathways, which can lead to metastasis and drug resistance . They are frequently used as molecular therapeutic targets in clinical oncology .
Mode of Action
The compound interacts with its targets, the PKs, resulting in the inhibition of these enzymes . This inhibition can solve a variety of cellular communication problems, making the use of PK inhibitors increasingly important in cancer treatment .
Biochemical Pathways
The compound affects the cyclic nucleotide signaling pathway . The cyclic nucleotides, 3′,5′-cyclic adenosine monophosphate (cAMP) and 3′,5′-cyclic guanosine monophosphate (cGMP), are second messengers that regulate a multitude of cellular functions involved in neuronal signal transduction and synaptic transmission . The availability of cyclic nucleotides is controlled by their rate of synthesis through activation of adenylate and guanylate cyclase and their rate of degradation by phosphodiesterases (PDEs) that hydrolyse cAMP and cGMP to inactive nucleotide monophosphates .
Pharmacokinetics
It is known that the compound exhibits significant inhibitory activity against its target enzymes .
Result of Action
The compound has been shown to possess cytotoxic activity on cancer cell lines . It inhibits the proliferation of cancer cells, leading to their death . The most sensitive to this compound was the melanoma cell line MDA-MB-435 .
Direcciones Futuras
Thienopyrimidines have shown promising biological activities, including anticancer effects . Therefore, future research could focus on further optimizing the structure of these compounds to create more selective and active agents . Additionally, more studies are needed to fully understand the mechanism of action of these compounds and their potential therapeutic applications.
Análisis Bioquímico
Biochemical Properties
2-(allylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one plays a significant role in biochemical reactions, particularly in the context of its interaction with various enzymes and proteins. This compound has been shown to interact with enzymes involved in cell proliferation and apoptosis, such as caspases and kinases . The nature of these interactions often involves the inhibition of enzyme activity, leading to the modulation of cellular processes. For instance, the compound’s interaction with kinases can result in the inhibition of phosphorylation events, which are crucial for cell signaling pathways .
Cellular Effects
The effects of 2-(allylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation, making it a potential candidate for anticancer therapy . Additionally, the compound can affect the expression of genes involved in cell cycle regulation, further contributing to its antiproliferative effects .
Molecular Mechanism
The molecular mechanism of action of 2-(allylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It has been shown to bind to the active sites of enzymes, thereby inhibiting their activity. For example, its binding to kinases can prevent the phosphorylation of target proteins, disrupting cell signaling pathways . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(allylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one have been studied over time to understand its stability, degradation, and long-term effects on cellular function . The compound has shown stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that the compound can maintain its antiproliferative and pro-apoptotic effects in vitro, suggesting its potential for sustained therapeutic use .
Dosage Effects in Animal Models
The effects of 2-(allylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one vary with different dosages in animal models . At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, some toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to balance efficacy and safety in potential therapeutic applications .
Metabolic Pathways
2-(allylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is involved in several metabolic pathways, interacting with various enzymes and cofactors . The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, leading to the formation of metabolites that can be excreted from the body . The compound’s effects on metabolic flux and metabolite levels have also been studied, revealing its potential to modulate metabolic pathways involved in energy production and biosynthesis .
Transport and Distribution
The transport and distribution of 2-(allylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one within cells and tissues involve interactions with various transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and is distributed to different cellular compartments . Its localization and accumulation within specific tissues can influence its therapeutic efficacy and toxicity . Studies have shown that the compound can accumulate in tumor tissues, enhancing its anticancer effects .
Subcellular Localization
The subcellular localization of 2-(allylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is critical for its activity and function . The compound has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, influencing its biological effects . For example, its presence in the nucleus allows it to modulate gene expression by interacting with DNA and transcription factors .
Propiedades
IUPAC Name |
10-prop-2-enylsulfanyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS2/c1-2-6-16-12-13-10(15)9-7-4-3-5-8(7)17-11(9)14-12/h2H,1,3-6H2,(H,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWIUSTWHCNRNMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC2=C(C3=C(S2)CCC3)C(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
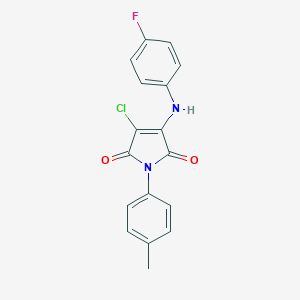


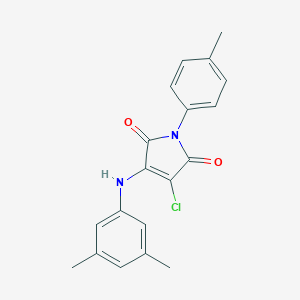
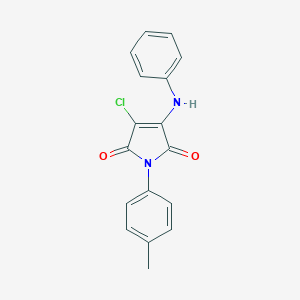
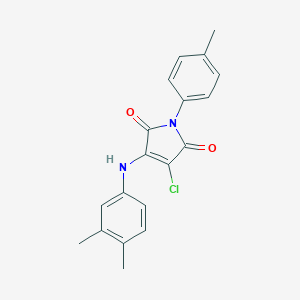
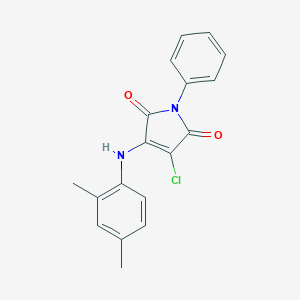
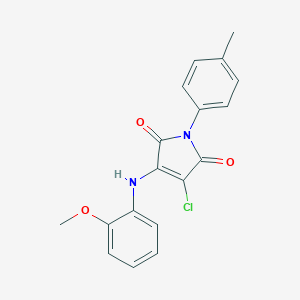
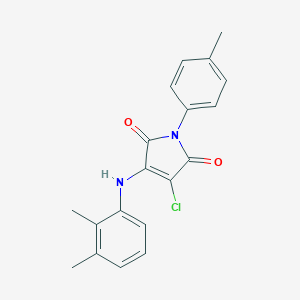
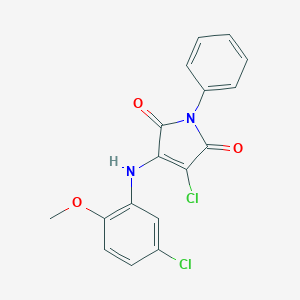
![propyl 3-{[4-chloro-1-(4-methoxyphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoate](/img/structure/B380180.png)
